molecular formula C6H8O2 B14255310 6-Oxabicyclo[3.2.0]heptan-7-one CAS No. 360794-21-4

6-Oxabicyclo[3.2.0]heptan-7-one

Cat. No.: B14255310
CAS No.: 360794-21-4
M. Wt: 112.13 g/mol
InChI Key: JMXRBVILBUXYIU-UHFFFAOYSA-N
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Description

6-Oxabicyclo[320]heptan-7-one is a bicyclic organic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives.

Industrial Production Methods

Industrial production methods for 6-Oxabicyclo[32

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

6-Oxabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.0]heptan-7-one involves its interaction with various molecular targets. The oxygen bridge and the ketone group play crucial roles in its reactivity. For example, the compound can form stable intermediates with nucleophiles, which can then undergo further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.2.0]heptan-7-one is unique due to its specific ring structure and the presence of the oxygen bridge, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

6-oxabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-4-2-1-3-5(4)8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXRBVILBUXYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604291
Record name 6-Oxabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360794-21-4
Record name 6-Oxabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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